Suzuki–Miyaura Oxidative Addition Rate: Iodo vs Bromo vs Chloro (Class‑Level Inference Supported by Naphthyridine Substrate Data)
The oxidative addition step that initiates Suzuki–Miyaura coupling is rate‑determining for most electron‑deficient heteroaryl halides. For 1,8‑naphthyridine substrates, the 6‑bromo derivative required 5 mol % Pd(PPh₃)₄ and 16 h at 100 °C to achieve moderate conversion, whereas the 3‑iodo analog reached full conversion in 2 h under identical conditions [1]. Extrapolating to the 7‑position, the iodo compound is expected to provide a ≥8‑fold rate advantage over the bromo analog and a ≥100‑fold advantage over the chloro analog [2].
| Evidence Dimension | Oxidative addition reactivity (relative rate) |
|---|---|
| Target Compound Data | Estimated ≥ 8‑fold faster than 7‑bromo analog (inferred from 3‑iodo‑ vs 6‑bromo‑naphthyridine data [1]) |
| Comparator Or Baseline | 7‑Bromo‑2,4‑dimethyl‑1,8‑naphthyridine (CAS 610278‑90‑5); 7‑Chloro‑2,4‑dimethyl‑1,8‑naphthyridine (CAS 77223‑21‑3) |
| Quantified Difference | I > Br (≥8×) ≫ Cl (≥100×) – class‑level rate hierarchy [2] |
| Conditions | Pd(PPh₃)₄‑catalyzed Suzuki coupling; heteroaryl halide substrate class |
Why This Matters
Faster oxidative addition translates to higher yields, shorter reaction times, and broader substrate scope, directly impacting synthetic route feasibility and scale‑up cost.
- [1] Plisson, C.; Chenault, J. Palladium(0)‑Catalyzed Coupling of 6‑Bromo and 3‑Iodo Derivatives of 7‑Methyl‑4‑oxo‑1,4‑dihydro[1,8]naphthyridines. Heterocycles 1999, 51 (11), 2627–2638. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium‑Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211. View Source
